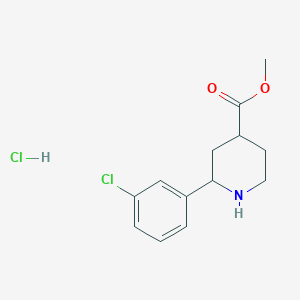
Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロフェニル)ピペリジン-4-カルボン酸メチル塩酸塩は、ピペリジン誘導体のクラスに属する化学化合物です。ピペリジンは、窒素原子を1つ含む6員環の複素環式化合物です。
準備方法
合成経路と反応条件
2-(3-クロロフェニル)ピペリジン-4-カルボン酸メチル塩酸塩の合成は、通常、3-クロロベンズアルデヒドとピペリジンを反応させ、続いてエステル化を行い、その後塩酸塩を形成することで行われます。 反応条件には、しばしばメタノールまたはエタノールなどの溶媒と、塩酸などの触媒の使用が含まれ、エステル化プロセスを促進します .
工業的生産方法
この化合物の工業的生産方法には、高収率と高純度を確保するために、最適化された条件での大規模なバッチ反応が含まれる場合があります。 連続フローリアクターの使用も、生産プロセスの効率とスケーラビリティを向上させるために採用できます .
化学反応の分析
反応の種類
2-(3-クロロフェニル)ピペリジン-4-カルボン酸メチル塩酸塩は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールに変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。 反応条件には、しばしば制御された温度と、不必要な副反応を防ぐための不活性雰囲気の使用が含まれます .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が得られ、還元によってアルコールが得られます .
科学研究アプリケーション
2-(3-クロロフェニル)ピペリジン-4-カルボン酸メチル塩酸塩は、いくつかの科学研究用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 薬剤開発における医薬品中間体としての可能性を探る研究が進められています。
科学的研究の応用
Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials
作用機序
2-(3-クロロフェニル)ピペリジン-4-カルボン酸メチル塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と使用状況によって異なります .
類似の化合物との比較
類似の化合物
類似の化合物には、次のピペリジン誘導体などがあります。
- メチル4-オキソ-3-ピペリジンカルボン酸塩
- 2-アミノ-4-(1-ピペリジン)ピリジン誘導体 .
独自性
2-(3-クロロフェニル)ピペリジン-4-カルボン酸メチル塩酸塩は、ピペリジン環上の特定の置換パターンと、3-クロロフェニル基の存在により、ユニークです。 この構造的な独自性は、さまざまな研究や産業用途において、その独特の化学的および生物学的特性に貢献し、貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Methyl 4-oxo-3-piperidinecarboxylate
- 2-Amino-4-(1-piperidine) pyridine derivatives .
Uniqueness
Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the 3-chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
生物活性
Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and neuropharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 3-chlorophenyl group and a methyl ester functional group. The structural formula can be represented as follows:
1. Anti-Cancer Activity
Recent studies have explored the anti-cancer potential of piperidine derivatives, including this compound. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 0.69 | Induction of apoptosis |
| HCT-116 (Colon Cancer) | 11.00 | Inhibition of HDAC activity |
| A549 (Lung Cancer) | 5.00 | Cell cycle arrest and apoptosis |
The compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value of 0.69 μM, indicating strong anti-proliferative properties compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 2.29 μM .
2. Neuropharmacological Effects
Piperidine derivatives are also known for their neuropharmacological activities. The compound has been investigated for its interaction with neurotransmitter receptors, particularly in relation to dopaminergic and cholinergic systems.
- Dopamine Receptor Interaction : Studies indicate that this compound may act as a ligand for dopamine receptors, potentially influencing dopamine reuptake mechanisms similar to cocaine analogs .
- Cholinergic Activity : The compound's structure suggests possible interaction with muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .
Case Study: Anti-Cancer Efficacy
In a controlled study focusing on the effects of this compound on cancer cell lines:
- Methodology : The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The compound demonstrated dose-dependent cytotoxicity across multiple cancer cell lines, with significant effects observed in HCT-116 cells, where it induced apoptosis as confirmed by flow cytometry analysis.
Research Findings on Pharmacokinetics
Pharmacokinetic studies highlighted the compound's absorption and metabolism characteristics:
特性
分子式 |
C13H17Cl2NO2 |
|---|---|
分子量 |
290.18 g/mol |
IUPAC名 |
methyl 2-(3-chlorophenyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16ClNO2.ClH/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9;/h2-4,7,10,12,15H,5-6,8H2,1H3;1H |
InChIキー |
GNIVKAHCJMJEJX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCNC(C1)C2=CC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















